molecular formula C5H6N2O3 B14151111 (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione CAS No. 159912-63-7

(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione

Cat. No.: B14151111
CAS No.: 159912-63-7
M. Wt: 142.11 g/mol
InChI Key: ORGBMBZDXVAERY-HRFVKAFMSA-N
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Description

(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is a heterocyclic compound that features a fused ring system containing both furan and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.

Industry

In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
  • 5-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one
  • Atorvastatin Related Compound E

Uniqueness

(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

159912-63-7

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

(3aS,6aR)-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione

InChI

InChI=1S/C5H6N2O3/c8-4-3-2(1-10-4)6-5(9)7-3/h2-3H,1H2,(H2,6,7,9)/t2-,3-/m0/s1

InChI Key

ORGBMBZDXVAERY-HRFVKAFMSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C(=O)O1)NC(=O)N2

Canonical SMILES

C1C2C(C(=O)O1)NC(=O)N2

Origin of Product

United States

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